molecular formula C23H23N3O5 B12749034 10-((1-Carboxyethylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) CAS No. 89683-32-9

10-((1-Carboxyethylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)

Cat. No.: B12749034
CAS No.: 89683-32-9
M. Wt: 421.4 g/mol
InChI Key: JNRSTZBUAZZUFK-UHFFFAOYSA-N
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Description

“10-((1-Carboxyethylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazolium core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-((1-Carboxyethylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[4,3-b]carbazolium core, followed by the introduction of functional groups such as the carboxyethylidene and hydroxy groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“10-((1-Carboxyethylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxyethylidene group can be reduced to an alcohol.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxyethylidene group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, “10-((1-Carboxyethylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)” may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “10-((1-Carboxyethylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)” involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “10-((1-Carboxyethylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)” include other pyrido[4,3-b]carbazolium derivatives with different functional groups. These compounds may share similar properties and applications but differ in their specific interactions and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its pyrido[4,3-b]carbazolium core. This unique structure allows for specific interactions and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89683-32-9

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

2-[(9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-10-yl)imino]propanoic acid;acetate

InChI

InChI=1S/C21H19N3O3.C2H4O2/c1-10-14-9-24(4)8-7-13(14)11(2)19-17(10)18-15(23-19)5-6-16(25)20(18)22-12(3)21(26)27;1-2(3)4/h5-9H,1-4H3,(H2,25,26,27);1H3,(H,3,4)

InChI Key

JNRSTZBUAZZUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C(=C(C=C4)O)N=C(C)C(=O)O)C)C.CC(=O)[O-]

Origin of Product

United States

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